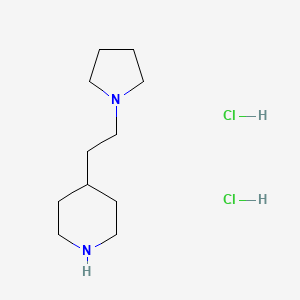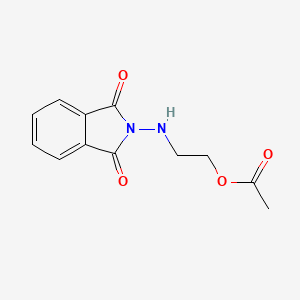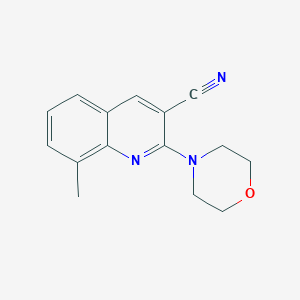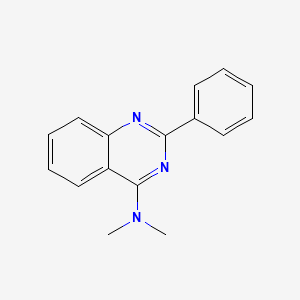
N,N-Dimethyl-2-phenylquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2-phenylquinazolin-4-amine is a heterocyclic compound belonging to the quinazoline family. It is characterized by a quinazoline core structure with a phenyl group at the 2-position and a dimethylamino group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-phenylquinazolin-4-amine typically involves the reaction of quinazolinone with potassium tert-butylate and p-toluenesulfonyl chloride in dimethylformamide (DMF) at room temperature. The reaction mixture is stirred for one hour, followed by quenching with a saturated sodium chloride solution. The product is then extracted with ethyl acetate and purified by chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-2-phenylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline core, leading to different amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl and dimethylamino groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and sulfonyl chlorides are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce secondary amines .
Aplicaciones Científicas De Investigación
N,N-Dimethyl-2-phenylquinazolin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials, such as polymers and dyes .
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-2-phenylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been studied as an inhibitor of epidermal growth factor receptor (EGFR) kinase, which plays a crucial role in cancer cell proliferation. The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylquinazolin-4-amine: Similar structure but lacks the dimethylamino group.
4-Dimethylamino-2-phenylquinazoline: Another derivative with slight structural variations.
Quinazoline derivatives: A broad class of compounds with diverse biological activities
Uniqueness
N,N-Dimethyl-2-phenylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
139474-19-4 |
|---|---|
Fórmula molecular |
C16H15N3 |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-phenylquinazolin-4-amine |
InChI |
InChI=1S/C16H15N3/c1-19(2)16-13-10-6-7-11-14(13)17-15(18-16)12-8-4-3-5-9-12/h3-11H,1-2H3 |
Clave InChI |
AHKAJKBPCWCOLU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


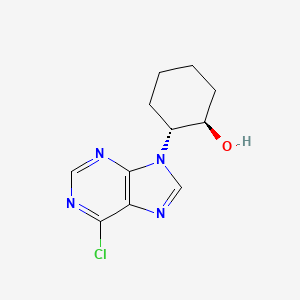
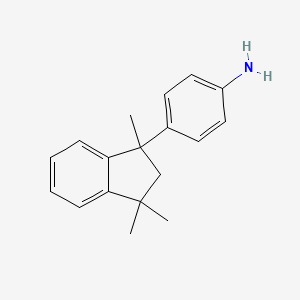
![4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11861392.png)
![3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene](/img/structure/B11861393.png)
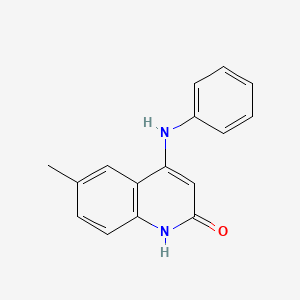
![5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one](/img/structure/B11861405.png)
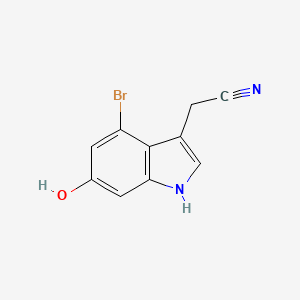



![2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole](/img/structure/B11861436.png)
